molecular formula C10H9F3O3 B11794552 2-((3,4,5-Trifluorophenoxy)methyl)-1,3-dioxolane

2-((3,4,5-Trifluorophenoxy)methyl)-1,3-dioxolane

Cat. No.: B11794552
M. Wt: 234.17 g/mol
InChI Key: NFPQXXUDQXGHFV-UHFFFAOYSA-N
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Description

2-((3,4,5-Trifluorophenoxy)methyl)-1,3-dioxolane is a chemical compound characterized by the presence of a trifluorophenoxy group attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4,5-Trifluorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 3,4,5-trifluorophenol with a suitable dioxolane precursor. One common method includes the use of iodine pentafluoride (IF5) and triethylamine trihydrofluoride salt (NEt3·3HF) as reagents. The reaction is carried out in a fluororesin container at 65°C for 6 hours, followed by purification through silica gel column chromatography and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated purification systems can enhance efficiency and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-((3,4,5-Trifluorophenoxy)methyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the trifluorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-((3,4,5-Trifluorophenoxy)methyl)-1,3-dioxolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3,4,5-Trifluorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The trifluorophenoxy group can interact with enzymes and receptors, modulating their activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3,4,5-Trifluorophenoxy)methyl)-1,3-dioxolane is unique due to the presence of both the trifluorophenoxy group and the dioxolane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

2-[(3,4,5-trifluorophenoxy)methyl]-1,3-dioxolane

InChI

InChI=1S/C10H9F3O3/c11-7-3-6(4-8(12)10(7)13)16-5-9-14-1-2-15-9/h3-4,9H,1-2,5H2

InChI Key

NFPQXXUDQXGHFV-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)COC2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

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